molecular formula C5H12N2 B1347656 (S)-piperidin-3-amine CAS No. 80918-66-7

(S)-piperidin-3-amine

Cat. No.: B1347656
CAS No.: 80918-66-7
M. Wt: 100.16 g/mol
InChI Key: PEUGKEHLRUVPAN-YFKPBYRVSA-N
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Description

(S)-Piperidin-3-amine is a chiral amine with the molecular formula C5H12N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Piperidin-3-amine can be synthesized through several methods. One common approach involves the reduction of (S)-piperidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of (S)-piperidin-3-one. This method involves the use of a metal catalyst such as palladium on carbon or platinum oxide, under high pressure and temperature. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-Piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (S)-piperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form (S)-piperidin-3-ol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: (S)-Piperidin-3-one.

    Reduction: (S)-Piperidin-3-ol.

    Substitution: Various substituted piperidines depending on the reagent used.

Scientific Research Applications

(S)-Piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: this compound derivatives are investigated for their potential therapeutic effects, including as antidepressants and antipsychotics.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-piperidin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain and exerting antidepressant effects.

Comparison with Similar Compounds

    ®-Piperidin-3-amine: The enantiomer of (S)-piperidin-3-amine with different stereochemistry.

    Piperidine: The parent compound without the amine group.

    Piperidin-3-one: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer, making it valuable in the development of enantiomerically pure drugs.

Properties

IUPAC Name

(3S)-piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGKEHLRUVPAN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357621
Record name (S)-piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80918-66-7
Record name (S)-piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical challenges are associated with characterizing (R)-piperidin-3-amine and its enantiomer, and how does the research address these challenges?

A1: (R)-piperidin-3-amine, often found in its dihydrochloride salt form (R-AMP), presents analytical challenges due to its high melting point and lack of a chromophore, making direct detection difficult. The research tackles these challenges by employing a pre-column derivatization technique using para-toluene sulfonyl chloride (PTSC) in the presence of a base []. This derivatization introduces a chromophore to the analytes, enabling detection with a UV detector at 228 nm during chiral High-Performance Liquid Chromatography (HPLC) analysis []. This method facilitates the separation and quantification of the enantiomers, offering a solution for the characterization of (R)-piperidin-3-amine and its enantiomer, (S)-piperidin-3-amine.

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